molecular formula C20H20ClN3O B12160991 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B12160991
M. Wt: 353.8 g/mol
InChI Key: DRPLJCHSUARSST-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a pyrrolyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Pyridinylmethyl Addition: The chlorophenyl intermediate is then reacted with pyridine-3-methanol under specific conditions to introduce the pyridinylmethyl group.

    Pyrrolyl Group Introduction: The resulting compound is further reacted with 1H-pyrrole to attach the pyrrolyl group.

    Amidation: Finally, the compound undergoes amidation to form the butanamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide
  • 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide may exhibit unique properties due to the specific positioning of the pyridinylmethyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C20H20ClN3O/c21-19-7-5-17(6-8-19)18(15-24-10-1-2-11-24)12-20(25)23-14-16-4-3-9-22-13-16/h1-11,13,18H,12,14-15H2,(H,23,25)

InChI Key

DRPLJCHSUARSST-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC(CC(=O)NCC2=CN=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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